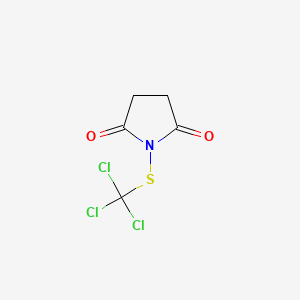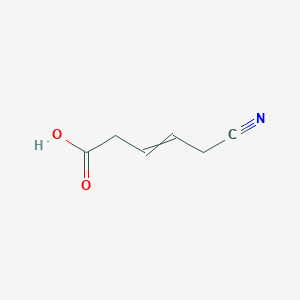
5-Cyanopent-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyanopent-3-enoic acid is an organic compound with the molecular formula C6H7NO2 It is characterized by the presence of a cyano group (-CN) attached to the third carbon of a pentenoic acid chain
Métodos De Preparación
The synthesis of 5-Cyanopent-3-enoic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where malonic acid derivatives react with aldehydes in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by various bases like piperidine or pyridine .
Industrial production methods may involve more scalable processes, such as the direct treatment of amines with cyanoacetates. This method can be performed without solvents at elevated temperatures, making it efficient for large-scale synthesis .
Análisis De Reacciones Químicas
5-Cyanopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 5-aminopent-3-enoic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Cyanopent-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano groups.
Industry: It can be used in the production of polymers and other materials with specific chemical properties
Mecanismo De Acción
The mechanism by which 5-Cyanopent-3-enoic acid exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved depend on the specific application and the chemical environment .
Comparación Con Compuestos Similares
5-Cyanopent-3-enoic acid can be compared with other similar compounds, such as:
Pent-3-enoic acid: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyanopropanoic acid: Shorter carbon chain, leading to different physical and chemical properties.
5-Aminopent-3-enoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Propiedades
Número CAS |
821-27-2 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
5-cyanopent-3-enoic acid |
InChI |
InChI=1S/C6H7NO2/c7-5-3-1-2-4-6(8)9/h1-2H,3-4H2,(H,8,9) |
Clave InChI |
LTCGUGJGQJOVJN-UHFFFAOYSA-N |
SMILES canónico |
C(C=CCC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


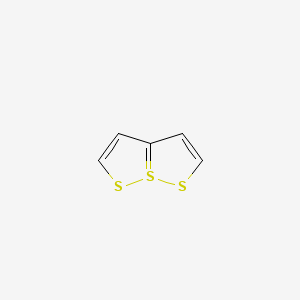

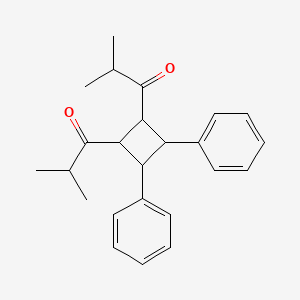
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
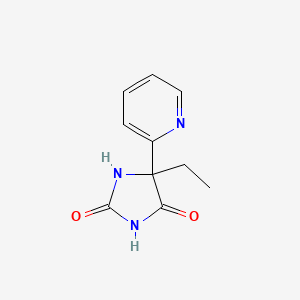
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
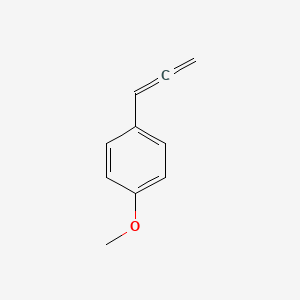
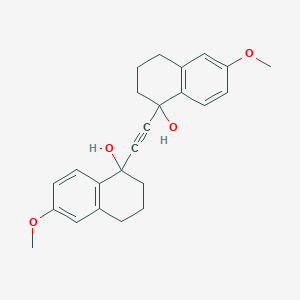
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
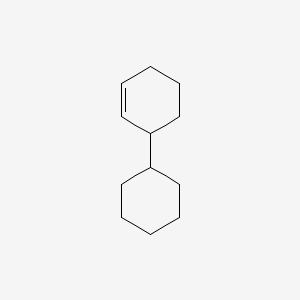
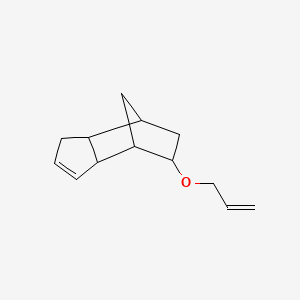
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
